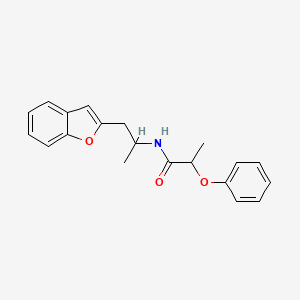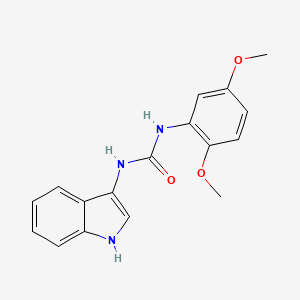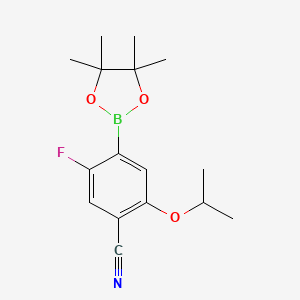
4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C16H21BFNO3 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3 . This code represents the compound’s molecular structure.
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, can undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters can be achieved using a radical approach .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 305.16 . The compound should be stored in a refrigerated environment .
Wissenschaftliche Forschungsanwendungen
Organoboron Compounds in Sensing and Polymer Chemistry
Fluoride Ion Sensing
Organoboron compounds, including derivatives similar to 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester, have been applied as Lewis acid receptors in fluoride ion sensing. These compounds exhibit enhanced selectivity for fluoride ions, which is crucial for developing sensitive and selective sensing materials. For instance, the application of phenylboronic acid pinacol ester derivatives in polymeric membranes has demonstrated the potential for Nernstian fluoride responses, highlighting the importance of stable B-O bonds in these sensors (Jańczyk et al., 2012).
Polymer Synthesis
Research on H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization incorporates similar boronic ester functionalities. This approach enables the integration of phenylboronic acid esters into polymer backbones, leading to materials capable of degrading in response to H2O2. Such polymers could serve as potential H2O2-responsive delivery vehicles, showcasing the application of boronic acid esters in creating responsive materials (Cui et al., 2017).
Advanced Material Development and Synthesis
Building Blocks for Synthesis
The conversion of polyfluoroarenes into arylboronic acid pinacol esters through Ni-catalyzed C-F bond activation illustrates the role of such compounds in synthesizing multifluoroarenes. These are valuable intermediates for developing pharmaceuticals, agrochemicals, and organic materials, demonstrating the compound's utility in facilitating diverse synthetic transformations (Zhou et al., 2016).
Catalysis and Functionalization
The Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters showcases the compound's significance in C-F bond functionalizations. This method allows for the facile two-step conversion of fluoroarene to various functionalized arenes, underlining the synthetic utility of boronic esters in organic synthesis (Niwa et al., 2015).
Safety and Hazards
The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire .
Eigenschaften
IUPAC Name |
5-fluoro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARJJGKYVOTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)
![N-(2-hydroxyethyl)-4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide](/img/structure/B2799074.png)
![N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799076.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)
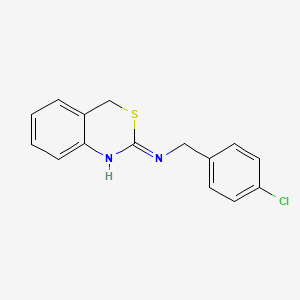
![N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799079.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)
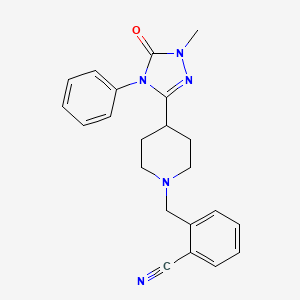
![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)
